molecular formula C14H19NO5 B1519261 n-boc-n-methyl-5-methoxyanthranilic acid CAS No. 886362-08-9

n-boc-n-methyl-5-methoxyanthranilic acid

Cat. No.: B1519261
CAS No.: 886362-08-9
M. Wt: 281.3 g/mol
InChI Key: QGBBFXMCDVMXCH-UHFFFAOYSA-N
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Description

“2-((tert-Butoxycarbonyl)(methyl)amino)-5-methoxybenzoic acid” is a chemical compound with the molecular formula C13H17NO4 . It is used in laboratory settings and for the synthesis of other substances .


Synthesis Analysis

The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) group as the N α-amino protecting group in peptide synthesis . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a monoclinic crystal system with a = 7.5845 (4) Å, b = 14.7024 (5) Å, c = 18.1433 (6) Å, β = 98.753 (4)°, V = 1999.62 (14) Å 3, Z = 4 .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as an N α-amino protecting group in peptide synthesis . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 251.28 g/mol . It is a solid at room temperature . The compound’s SMILES string is N©(c1c(cccc1)C(=O)O)C(=O)OC©©C and its InChI is 1S/C13H17NO4/c1-13(2,3)18-12(17)14(4)10-8-6-5-7-9(10)11(15)16/h5-8H,1-4H3,(H,15,16) .

Scientific Research Applications

Synthesis and Structural Studies

  • 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methoxybenzoic acid and its derivatives are used in the synthesis of complex molecules and polymers. For instance, the compound has been involved in the creation of unnatural amino acids, specifically in the synthesis of an amino acid that mimics a tripeptide β-strand, forming β-sheetlike hydrogen-bonded dimers. This synthesis utilizes hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, offering a method to incorporate such amino acids into peptides using standard peptide synthesis techniques (Nowick et al., 2000).

Application in Solid-Phase Synthesis

  • The compound is used in developing novel anchoring linkages for solid-phase synthesis, specifically for creating C-terminal peptide amides under mild conditions. This approach provides a method for the efficient and high-yield synthesis of peptides and peptide amides, showcasing the versatility and importance of the compound in modern synthetic chemistry (Albericio & Bárány, 2009).

Catalysis and Ligand Design

  • It has applications in the field of catalysis, particularly in the design and synthesis of ligands for asymmetric hydrogenation of functionalized alkenes. This application underscores the compound's role in the synthesis of chiral pharmaceutical ingredients, highlighting its importance in medicinal chemistry and drug development (Imamoto et al., 2012).

Neuroexcitant Analog Synthesis

  • Researchers have utilized derivatives of 2-((tert-Butoxycarbonyl)(methyl)amino)-5-methoxybenzoic acid in the synthesis of isoxazole amino acids, a class of neuroexcitants. These compounds are challenging to prepare in enantiopure form, and the use of derivatives of the compound facilitates the synthesis of neuroexcitant analogs such as bromohomoibotenic acid and 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl) propionic acid with high enantiomeric excess (Pajouhesh & Curry, 1998).

Mechanism of Action

The mechanism of action of this compound in chemical reactions is primarily related to its role as an N α-amino protecting group . The Boc group is selectively removed via treatment with acid, allowing for the controlled synthesis of peptides .

Future Directions

As a laboratory chemical and a key component in peptide synthesis, this compound will continue to be important in scientific research. Future directions may include the development of safer and more efficient methods for its synthesis and use .

Properties

IUPAC Name

5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15(4)11-7-6-9(19-5)8-10(11)12(16)17/h6-8H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBBFXMCDVMXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(C=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654382
Record name 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-08-9
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]-5-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886362-08-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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